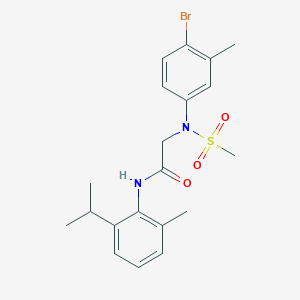![molecular formula C25H20FN3O2 B4231354 N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231354.png)
N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
描述
N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BFB and is a fluorescent probe that can be used to visualize and study biological processes.
作用机制
BFB works by binding to proteins or other molecules in cells and emitting a fluorescent signal. This allows researchers to visualize and track the movement of these molecules in cells. BFB has a high binding affinity for certain proteins, which makes it a useful tool for studying protein localization and dynamics.
Biochemical and Physiological Effects:
BFB has no known biochemical or physiological effects on cells. This compound is considered to be non-toxic and does not interfere with normal cellular processes.
实验室实验的优点和局限性
One of the main advantages of using BFB in lab experiments is its high binding affinity for certain proteins. This allows researchers to study protein localization and dynamics with high specificity. BFB is also non-toxic and does not interfere with normal cellular processes, which makes it a safe and reliable tool for studying biological processes.
One limitation of using BFB is its limited photostability. This means that the fluorescent signal emitted by BFB can degrade over time, which can make it difficult to track molecules over long periods of time. Additionally, BFB is not suitable for use in certain imaging techniques, such as super-resolution microscopy.
未来方向
There are several future directions for research involving BFB. One potential application is the development of new imaging techniques that can overcome the limitations of BFB's photostability. Another direction is the development of new fluorescent probes that can be used in conjunction with BFB to study multiple biological processes simultaneously. Additionally, BFB could be used to study the effects of drugs on protein localization and dynamics, which could have important implications for drug development.
科学研究应用
BFB has been widely used in scientific research as a fluorescent probe to study biological processes. This compound has been used to study the dynamics of lipid droplets, the formation of autophagosomes, and the localization of proteins in cells. BFB is also used to label and track cells in vivo and in vitro.
属性
IUPAC Name |
N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-3-15(2)18-7-11-23-22(13-18)29-25(31-23)17-5-8-19(9-6-17)28-24(30)20-10-4-16(14-27)12-21(20)26/h4-13,15H,3H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLQAISHAMVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide](/img/structure/B4231272.png)
![1-[2-(4-methylphenoxy)ethyl]-3-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B4231288.png)
![ethyl 6-[(4-fluorophenoxy)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4231292.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4231296.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4231306.png)
![1-ethyl-3-{4-[(4-fluorophenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4231311.png)
![N-isopropyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4231317.png)
![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4231318.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(pentafluorophenyl)piperazine](/img/structure/B4231337.png)
![3-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B4231339.png)
![4-[(4-(4-chlorophenyl)-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4231360.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4231370.png)